2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features both an amino group and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-Amino-6-methylphenol with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The boronic ester can be reduced to form boronic acids.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Boronic acids.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The amino and phenolic groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Aminopyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenol ring.
Uniqueness: 2-Amino-6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both an amino group and a boronic ester on the same aromatic ring. This combination allows for versatile reactivity and a wide range of applications in different fields.
Properties
IUPAC Name |
2-amino-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKPPCYKOLMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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